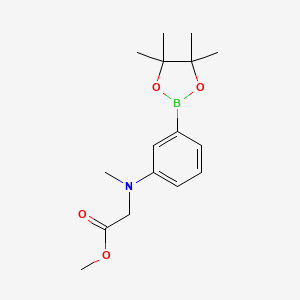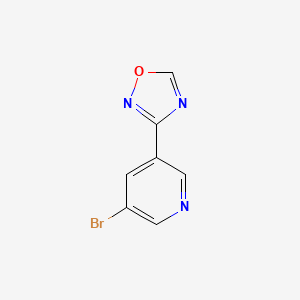
N-(4-Chlorophenyl)-N'-(6-chloropyridazin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea is a chemical compound known for its unique structure and properties It consists of a urea moiety connected to a 4-chlorophenyl group and a 6-chloropyridazin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 6-chloropyridazin-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)acetonitrile
- 3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)amine
Uniqueness
3-(4-Chlorophenyl)-1-(6-chloropyridazin-3-yl)urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87977-03-5 |
|---|---|
Fórmula molecular |
C11H8Cl2N4O |
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(6-chloropyridazin-3-yl)urea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-1-3-8(4-2-7)14-11(18)15-10-6-5-9(13)16-17-10/h1-6H,(H2,14,15,17,18) |
Clave InChI |
WJWLEAZOORIJMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)











